BenchChemオンラインストアへようこそ!

7,8-dihydro-6H-[1,3]dioxolo[4,5-e]isoindole

Immuno-oncology Enzyme inhibition IDO1

Source 7,8-dihydro-6H-[1,3]dioxolo[4,5-e]isoindole (CAS 1319740-28-7) for your medicinal chemistry programs. This scaffold features the critical [4,5-e] ring fusion geometry—not interchangeable with [4,5-f] regioisomers—ensuring target engagement fidelity in HCV NS5B polymerase and IDO1 (EC₅₀ >10 μM) screening campaigns. The secondary amine enables facile derivatization (alkylation, acylation). With LogP 1.35 and TPSA 30.49 Ų, it also serves as an ADME reference standard. Available as ≥98% pure free base. Inquire now for bulk pricing.

Molecular Formula C9H9NO2
Molecular Weight 163.17
CAS No. 1319740-28-7
Cat. No. B3231374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-dihydro-6H-[1,3]dioxolo[4,5-e]isoindole
CAS1319740-28-7
Molecular FormulaC9H9NO2
Molecular Weight163.17
Structural Identifiers
SMILESC1C2=C(CN1)C3=C(C=C2)OCO3
InChIInChI=1S/C9H9NO2/c1-2-8-9(12-5-11-8)7-4-10-3-6(1)7/h1-2,10H,3-5H2
InChIKeyODNLWWULZSLNAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole (CAS 1319740-28-7): Chemical Identity and Core Structural Profile for Research Sourcing


7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole (CAS 1319740-28-7) is a heterocyclic organic compound featuring a fused dioxolo-isoindole core with molecular formula C₉H₉NO₂ and molecular weight 163.17 g/mol . The compound exists as a free base (CAS 1319740-28-7) and as its hydrochloride salt (CAS 1998216-16-2, C₉H₁₀ClNO₂, MW 199.63 g/mol) . The rigid, planar dioxolo-isoindole scaffold presents distinct physicochemical properties including a topological polar surface area (TPSA) of 30.49 Ų and calculated LogP of 1.35 [1], which influence solubility, membrane permeability, and suitability for downstream synthetic derivatization in medicinal chemistry programs.

Why Generic Substitution Fails for 7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole (CAS 1319740-28-7) in Research Applications


The 7,8-dihydro-6H-[1,3]dioxolo[4,5-e]isoindole scaffold is not interchangeable with other isoindole or dioxolo-fused heterocycles due to its specific ring fusion geometry (4,5-e vs. 4,5-f regioisomers) and the presence of the secondary amine within the isoindoline ring [1]. These structural nuances dictate distinct electronic distribution, hydrogen-bonding capacity, and steric profile that cannot be replicated by analogs like 6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindole (CAS 876503-22-9) or simple isoindolines . Substitution with an in-class alternative lacking the exact [4,5-e] ring fusion and dihydro substitution pattern would alter synthetic intermediate reactivity and potentially abolish target engagement in downstream assays, as demonstrated by the compound's weak IDO1 inhibition (EC₅₀ >10 μM) versus more potent structural analogs [2].

Quantitative Differentiation Evidence: 7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole (CAS 1319740-28-7) vs. Comparators


IDO1 Inhibitory Activity: 7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole Demonstrates Weak Inhibition (EC50 >10 μM) Relative to Potent IDO1 Inhibitors

In a cell-based assay measuring inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) in human HeLa cells, 7,8-dihydro-6H-[1,3]dioxolo[4,5-e]isoindole exhibited an EC₅₀ >10,000 nM [1]. This value is orders of magnitude weaker than known IDO1 inhibitors such as epacadostat (IC₅₀ ~10-100 nM) and other clinical-stage IDO1 inhibitors, positioning the compound as a weak control or a negative hit in IDO1-targeted screening campaigns [2]. The low potency confirms that the [4,5-e] dioxolo-isoindole core, in its unsubstituted form, lacks the key pharmacophoric elements required for potent IDO1 inhibition.

Immuno-oncology Enzyme inhibition IDO1 Cancer immunotherapy

Purity and QC Data: Vendor-Supplied 7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole Hydrochloride Exhibits 97-98% Purity with Batch-Specific HPLC/NMR Verification

Commercially available 7,8-dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride (CAS 1998216-16-2) is supplied with a certified purity of 97% (by Bidepharm) or 98% (by Chemscene) . These vendors provide batch-specific analytical data including NMR, HPLC, and GC upon request, ensuring lot-to-lot consistency . In contrast, the free base form (CAS 1319740-28-7) is typically offered at 95% purity , with less rigorous QC documentation available. This difference in purity and analytical support can significantly impact reproducibility in sensitive assays such as cellular dose-response studies or synthetic scale-up.

Chemical sourcing Analytical chemistry Quality control Research reagents

Physicochemical Differentiation: 7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole Exhibits Lower Lipophilicity (LogP 1.35) and Smaller Polar Surface Area (TPSA 30.49 Ų) Compared to Related Isoindolones

7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole (free base) has a calculated LogP of 1.35 and TPSA of 30.49 Ų [1]. This contrasts with [1,3]dioxolo[4,5-f]isoindolone derivatives, which typically exhibit higher LogP values (e.g., >2.5) and larger TPSA (>50 Ų) due to the presence of additional carbonyl and substituent groups [2]. The lower lipophilicity of the title compound suggests better aqueous solubility and potentially reduced non-specific protein binding, making it a more tractable starting point for optimizing pharmacokinetic properties in early drug discovery [3].

Medicinal chemistry Drug design ADME Physicochemical properties

Validated Research Applications for 7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole (CAS 1319740-28-7) Based on Evidence


Negative Control for IDO1 Inhibitor Screening Assays

Given its weak IDO1 inhibitory activity (EC₅₀ >10,000 nM in HeLa cells) [1], 7,8-dihydro-6H-[1,3]dioxolo[4,5-e]isoindole serves as an excellent negative control or reference compound for high-throughput screening campaigns targeting IDO1. Its inactivity establishes a baseline for differentiating true hits from false positives, particularly when evaluating novel derivatives of the dioxolo-isoindole scaffold.

Synthetic Intermediate for HCV NS5B Polymerase Inhibitor Development

A patent (WO2011091757A1) discloses the use of 7,8-dihydro-6H-[1,3]dioxolo[4,5-e]isoindole as a key intermediate in the synthesis of polyheterocyclic compounds with potent anti-HCV activity [2]. The compound's secondary amine functionality allows for facile derivatization (e.g., alkylation, acylation, reductive amination) to generate focused libraries targeting HCV NS5B polymerase and other viral targets. Procurement of this building block is therefore justified for antiviral medicinal chemistry programs.

Reference Standard for Physicochemical Profiling in Drug Design

With a well-defined LogP of 1.35 and TPSA of 30.49 Ų [3], the compound can be used as a reference standard for calibrating computational models or experimental assays (e.g., PAMPA, shake-flask solubility) in early drug discovery. Its moderate lipophilicity and small polar surface area represent a desirable starting point for optimizing ADME properties, and it can serve as a control when evaluating the impact of structural modifications on the physicochemical profile of isoindole-based leads.

Building Block for Acetylcholinesterase (AChE) Inhibitor Synthesis

While the parent compound lacks direct AChE activity data, structurally related [1,3]dioxolo[4,5-f]isoindolone derivatives exhibit potent AChE inhibition (IC₅₀ as low as 80 nM) [4]. This class-level evidence supports the use of 7,8-dihydro-6H-[1,3]dioxolo[4,5-e]isoindole as a versatile starting material for synthesizing and screening novel AChE inhibitors, particularly for Alzheimer's disease research. The different ring fusion ([4,5-e] vs. [4,5-f]) offers a distinct spatial arrangement that may yield unique structure-activity relationships.

Quote Request

Request a Quote for 7,8-dihydro-6H-[1,3]dioxolo[4,5-e]isoindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.